N'~1~,N'~4~-bis(phenylacetyl)butanedihydrazide
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Overview
Description
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two phenylacetyl groups attached to a butanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide typically involves the reaction of phenylacetic acid with butanedihydrazide. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction mixture is then neutralized, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted phenylacetyl compounds, and oxides.
Scientific Research Applications
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide exerts its effects involves the interaction with specific molecular targets. The phenylacetyl groups facilitate the binding to enzymes and receptors, leading to the modulation of biochemical pathways. The hydrazide moiety can form reactive intermediates that interact with cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(phenylacetyl)ethanedihydrazide
- N,N’-bis(phenylacetyl)propanedihydrazide
- N,N’-bis(phenylacetyl)hexanedihydrazide
Uniqueness
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide is unique due to its specific butanedihydrazide backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-N',4-N'-bis(2-phenylacetyl)butanedihydrazide |
InChI |
InChI=1S/C20H22N4O4/c25-17(21-23-19(27)13-15-7-3-1-4-8-15)11-12-18(26)22-24-20(28)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,25)(H,22,26)(H,23,27)(H,24,28) |
InChI Key |
OKTFZKOYZARATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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